molecular formula C14H13N3O4S B2851106 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946205-11-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2851106
CAS No.: 946205-11-4
M. Wt: 319.34
InChI Key: NICRKTMUNPBINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol core substituted with 4,7-dimethoxy groups and linked to a 3-methylisoxazole-5-carboxamide moiety. The benzo[d]thiazol scaffold is notable for its prevalence in medicinal chemistry, often associated with bioactivity due to its electron-rich aromatic system and hydrogen-bonding capabilities. The 3-methylisoxazole carboxamide group may enhance solubility or target-specific interactions, though further experimental validation is required.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-7-6-10(21-17-7)13(18)16-14-15-11-8(19-2)4-5-9(20-3)12(11)22-14/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICRKTMUNPBINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[b]thiophen Derivatives ()

Compounds 8c, 8d, and 8e from Molecules (2012) share a 4,7-dimethoxy-substituted benzo[b]thiophen core but differ in their side chains and functional groups. Key comparisons include:

  • Core Structure: The benzo[b]thiophen ring in these analogs replaces the benzo[d]thiazol core of the target compound.
  • Substituents: All analogs feature a propanol side chain with piperazine derivatives (e.g., fluorophenyl, methoxyphenyl), unlike the isoxazole carboxamide group in the target. This suggests divergent pharmacological targets—likely serotonin or dopamine receptor modulation for the analogs versus enzyme inhibition (e.g., kinase) for the target.
  • Synthesis: Sodium borohydride reduction of ketones yielded the propanol derivatives with high efficiency (76.6–93.4% yields) . By contrast, the target compound’s synthesis likely involves amide coupling, which may require catalysts like EDCI/HOBt, with yields dependent on steric hindrance.

Table 1: Comparison with Benzo[b]thiophen Analogs

Compound Core Structure Key Substituents Synthesis Yield Functional Groups
8c () Benzo[b]thiophen 4-Fluorophenylpiperazine propanol 79.7% Hydroxyl, piperazine
8d () Benzo[b]thiophen 2-Methoxyphenylpiperazine propanol 93.4% Hydroxyl, piperazine
Target Compound Benzo[d]thiazol 3-Methylisoxazole carboxamide N/A Carboxamide, isoxazole
Thiazol-Based Derivatives ()

The thiazol derivatives in Pharmacopeial Forum (2017) include bis(thiazolylmethyl) carbamates and hydroperoxy-containing ureido compounds. Key distinctions:

  • Functional Groups: The target’s carboxamide group contrasts with the carbamate and ureido linkages in compounds.
  • Complexity : compounds feature multi-thiazol units and branched chains, suggesting applications in antiviral or anticancer therapy. The target’s simpler structure may prioritize selectivity for specific targets (e.g., kinases or GPCRs).
Benzo[d][1,3]dioxole Derivatives ()

The synthesis of 4,7-dimethoxybenzo[d][1,3]dioxole (14) in highlights:

  • Core Heteroatoms : Replacing the thiazol’s nitrogen with oxygen in the dioxole ring reduces basicity and hydrogen-bond acceptor capacity, likely diminishing interactions with polar targets.
  • Synthetic Routes : Decarboxylation and formylation steps yielded moderate-to-high yields (46–82%) , whereas the target’s synthesis would require heterocyclic coupling (e.g., Hantzsch thiazole synthesis) followed by carboxamide formation.

Key Research Findings and Implications

  • Structural Impact on Bioactivity : The benzo[d]thiazol core’s nitrogen atom may enhance binding to metalloenzymes or ATP-binding pockets compared to benzo[b]thiophen or dioxole analogs.
  • Synthetic Feasibility : High-yield reductions () and formylation () suggest that optimizing reaction conditions could improve the target’s synthesis efficiency.
  • Functional Group Trade-offs : The carboxamide group in the target may offer better hydrolytic stability than esters but less than carbamates ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.